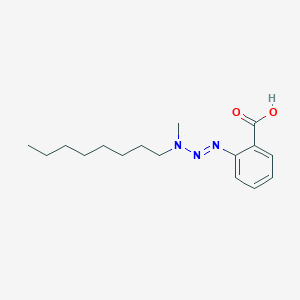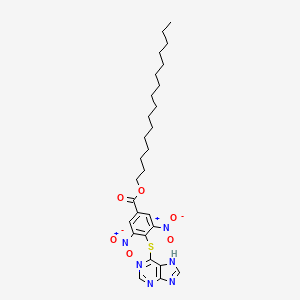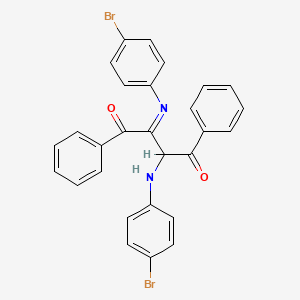
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of imines and diketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diketone backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the bromine substituents: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the imine linkage: The imine bond can be formed through a condensation reaction between aniline derivatives and the diketone intermediate.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloroanilino)-3-(4-chlorophenyl)imino-1,4-diphenylbutane-1,4-dione
- 2-(4-Fluoroanilino)-3-(4-fluorophenyl)imino-1,4-diphenylbutane-1,4-dione
Eigenschaften
CAS-Nummer |
4944-68-7 |
|---|---|
Molekularformel |
C28H20Br2N2O2 |
Molekulargewicht |
576.3 g/mol |
IUPAC-Name |
2-(4-bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H20Br2N2O2/c29-21-11-15-23(16-12-21)31-25(27(33)19-7-3-1-4-8-19)26(28(34)20-9-5-2-6-10-20)32-24-17-13-22(30)14-18-24/h1-18,25,31H |
InChI-Schlüssel |
OYHSRBMCOPHITD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



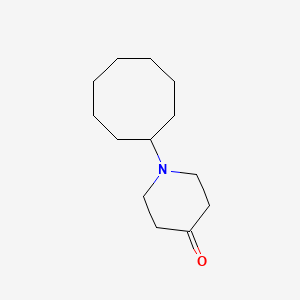
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
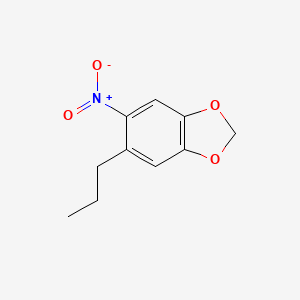
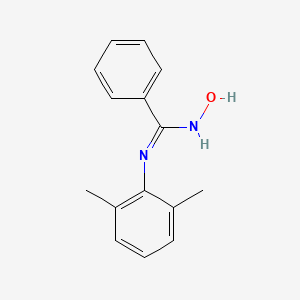
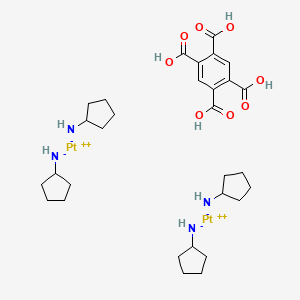
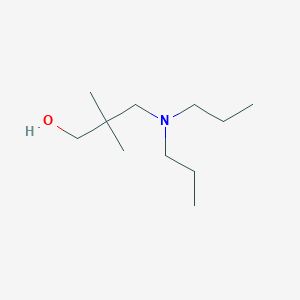
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

